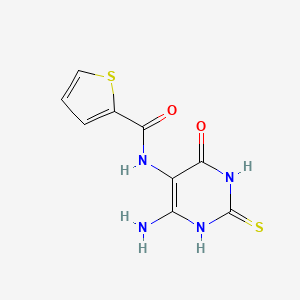

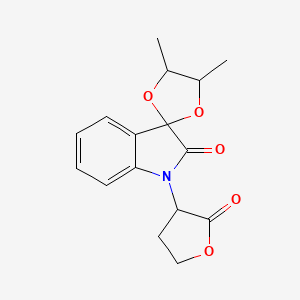

![molecular formula C12H15Cl2NO B2373288 [1-(2,4-Dichloro-benzyl)-pyrrolidin-2-yl]-methanol CAS No. 415946-99-5](/img/structure/B2373288.png)

[1-(2,4-Dichloro-benzyl)-pyrrolidin-2-yl]-methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The chemical reactions involving “[1-(2,4-Dichloro-benzyl)-pyrrolidin-2-yl]-methanol” are not explicitly mentioned in the literature .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, specific physical and chemical properties for “[1-(2,4-Dichloro-benzyl)-pyrrolidin-2-yl]-methanol” are not available in the literature .Aplicaciones Científicas De Investigación

Crystal Structure and Interactions

- Triprolidinium dichloranilate–chloranilic acid–methanol–water compound: This research presents a compound where the N atoms on the pyrrolidine and pyridine groups are protonated, with methanol solvent molecules disordered over two positions. The crystal structure reveals various interactions like N—H⋯O, O—H⋯O, and C—H⋯O, and also π–π interactions between benzene rings (Dayananda et al., 2012).

Molecular Structure and Synthesis

- Synthesis of 5-methoxylated 3-pyrrolin-2-ones: This study involves the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol, leading to 5-methoxylated 3-pyrrolin-2-ones, which are useful in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Physicochemical Properties and Corrosion Inhibition

- 1,2,3-Triazole derivatives as corrosion inhibitors: This research discusses how (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol functions as a corrosion inhibitor for mild steel in acidic mediums, revealing its application in protecting metal surfaces (Ma et al., 2017).

Complex Chemical Reactions

- Construction of Polyheterocyclic Systems: This paper details the construction of unique polyheterocyclic compounds through a multicomponent reaction, demonstrating the versatility of compounds with pyrrolidine components in complex chemical syntheses (Cao et al., 2019).

Applications in Organic Chemistry

- Synthesis of highly substituted pyrroles: A study outlines the one-pot synthesis of highly substituted pyrroles using nano copper oxide as an effective catalyst, showing the use of pyrrolidine-related compounds in the synthesis of complex organic structures (Saeidian et al., 2013).

Mecanismo De Acción

Target of Action

It’s structurally related compound, 2,4-dichlorobenzyl alcohol, is known to act as a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .

Mode of Action

The antiseptic mechanism of action of 2,4-dichlorobenzyl alcohol is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .

Biochemical Pathways

It’s structurally related compound, 2,4-dichlorobenzyl alcohol, is known to have a direct virucidal effect on certain viruses .

Result of Action

2,4-dichlorobenzyl alcohol, a structurally related compound, is known to have antiseptic properties, suggesting that it may have a bactericidal or virucidal effect .

Action Environment

It’s structurally related compound, 2,4-dichlorobenzyl alcohol, is known to maintain antimicrobial activity for 5 to 10 minutes after brushing .

Safety and Hazards

Propiedades

IUPAC Name |

[1-[(2,4-dichlorophenyl)methyl]pyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c13-10-4-3-9(12(14)6-10)7-15-5-1-2-11(15)8-16/h3-4,6,11,16H,1-2,5,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYWUHVYUYHVFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=C(C=C(C=C2)Cl)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2373211.png)

![(4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2373215.png)

![5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2373219.png)

![1-[4-Oxo-3-(2-phenylethyl)quinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B2373220.png)

![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2373224.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2373226.png)